N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Overview
Description
N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and potential applications in various fields of research. In
Mechanism of Action
The mechanism of action of N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is not fully understood. However, it is believed that this compound exerts its antiproliferative activity by inhibiting the activity of specific enzymes involved in cell growth and division. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative, anti-inflammatory, and analgesic effects. Additionally, this compound has been found to modulate the expression of various genes involved in cancer progression and inflammation. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has several advantages for use in lab experiments. This compound is easy to synthesize and has high purity and yield. Additionally, this compound exhibits potent antiproliferative, anti-inflammatory, and analgesic effects, making it a potential candidate for the treatment of various diseases. However, this compound also has some limitations, including its unknown mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea. One potential direction is to further investigate the mechanism of action of this compound and identify specific targets for its activity. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound. Finally, more research is needed to determine the safety and potential side effects of this compound for use in humans.
Scientific Research Applications
N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential use in various fields of scientific research. This compound has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-prop-2-enylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4S/c1-4-9-18-16(22)19-15-11(2)20-21(12(15)3)10-13-5-7-14(17)8-6-13/h4-8H,1,9-10H2,2-3H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBGTFODVVHAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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